molecular formula C15H23NO3 B2507098 Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate CAS No. 2460739-99-3

Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate

Katalognummer B2507098
CAS-Nummer: 2460739-99-3
Molekulargewicht: 265.353
InChI-Schlüssel: WDYZSHGERUPIBU-WISYIIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate is a multifunctional molecule that is part of a broader class of compounds with potential applications in drug discovery and organic synthesis. The related compounds discussed in the provided papers include various azabicycloalkane amino acids and cyclic amino acid esters, which are valuable as rigid dipeptide mimetics and for their ability to access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from commercially available or readily synthesized precursors. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through scalable routes, highlighting the potential for large-scale production . Another example is the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which includes an innovative approach involving epimerization/hydrolysis to avoid tedious purification, yielding significant amounts of the target compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a monoclinic space group with specific unit cell parameters, and the presence of diastereomers in a 1:1 ratio in the crystal . Similarly, the chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and found to belong to an orthorhombic space group, also indicating the chiral nature of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include steps such as intramolecular lactonization, Michael addition, and hydrogenolysis. These reactions are carefully designed to construct the complex bicyclic and tricyclic frameworks characteristic of these molecules. The reactions are optimized for efficiency and scalability, as seen in the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which crystallizes in a monoclinic space group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline forms provide insights into the density and symmetry of the molecules. For example, the density and space group parameters are reported for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral counterpart . These properties are essential for understanding the reactivity and potential applications of the compounds in further chemical transformations or as building blocks in drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

The compound tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate has been utilized in various synthesis and structural modification studies. For instance, Vorona et al. (2007) conducted a study where they modified this compound by introducing an N,N-dimethylaminomethylene group at a specific position, leading to the creation of new chemical structures with potential applications in medicinal chemistry and drug discovery (Vorona et al., 2007).

Enantioselective Synthesis

Maton et al. (2010) described an efficient, scalable route to synthesize an enantiomerically pure version of a similar compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method marked a significant improvement over previous methods and is important for the production of compounds used in pharmaceuticals (Maton et al., 2010).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. They characterized its structure using NMR spectroscopy and X-ray diffraction, contributing to the understanding of such compounds' molecular structure (Moriguchi et al., 2014).

Application in Drug Discovery

Campbell et al. (2009) developed an enantioselective synthesis process for a related compound, which was a key intermediate in the creation of potent CCR2 antagonists. This synthesis process included a critical iodolactamization step, showcasing the importance of such compounds in the development of new drugs (Campbell et al., 2009).

Eigenschaften

IUPAC Name

tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-7-11-9-4-5-10(12(11)8-16)13(17)6-9/h9-12H,4-8H2,1-3H3/t9-,10-,11+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYZSHGERUPIBU-WISYIIOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@H]([C@H]2C1)C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.